molecular formula C26H22ClN3O B10959407 [2-(4-Chlorophenyl)quinolin-4-yl](4-phenylpiperazin-1-yl)methanone

[2-(4-Chlorophenyl)quinolin-4-yl](4-phenylpiperazin-1-yl)methanone

Cat. No.: B10959407
M. Wt: 427.9 g/mol
InChI Key: FQONFCIHOCHMHT-UHFFFAOYSA-N
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Description

2-(4-CHLOROPHENYL)-4-QUINOLYLMETHANONE: is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with a 4-chlorophenyl group and a phenylpiperazine moiety. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENYL)-4-QUINOLYLMETHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Substitution with 4-Chlorophenyl Group:

    Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety can be introduced via nucleophilic substitution reactions, where the quinoline derivative reacts with phenylpiperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) or the quinoline ring, resulting in the formation of amines or partially hydrogenated quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine), alkyl halides, and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized quinoline derivatives.

Scientific Research Applications

2-(4-CHLOROPHENYL)-4-QUINOLYLMETHANONE:

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.

    Biology: It has been studied for its potential as a biological probe to investigate cellular processes and molecular interactions.

    Medicine: Quinoline derivatives, including this compound, have shown promise in the development of new therapeutic agents for treating diseases such as cancer, malaria, and bacterial infections.

    Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENYL)-4-QUINOLYLMETHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular signaling and gene expression.

Comparison with Similar Compounds

2-(4-CHLOROPHENYL)-4-QUINOLYLMETHANONE: can be compared with other quinoline derivatives such as:

    Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.

    Quinacrine: Another antimalarial with distinct chemical modifications.

    Quinoline N-oxides: Oxidized derivatives with different biological activities.

The uniqueness of 2-(4-CHLOROPHENYL)-4-QUINOLYLMETHANONE lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H22ClN3O

Molecular Weight

427.9 g/mol

IUPAC Name

[2-(4-chlorophenyl)quinolin-4-yl]-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C26H22ClN3O/c27-20-12-10-19(11-13-20)25-18-23(22-8-4-5-9-24(22)28-25)26(31)30-16-14-29(15-17-30)21-6-2-1-3-7-21/h1-13,18H,14-17H2

InChI Key

FQONFCIHOCHMHT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)Cl

Origin of Product

United States

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